1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(3-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-17-13-20(27-18-7-2-1-6-16(17)18)8-10-21(11-9-20)19(24)14-4-3-5-15(12-14)22(25)26/h1-7,12H,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPVFIBAGSEWJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the reaction of chroman derivatives with piperidinone precursors under specific conditions.
Industrial production methods often employ catalytic processes to enhance yield and selectivity. Organocatalysts, such as N-heterocyclic carbenes or phosphines, are frequently used to facilitate the formation of the spirocyclic structure .
Chemical Reactions Analysis
1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. Major products formed from these reactions include amino derivatives, oxides, and substituted spiro compounds .
Scientific Research Applications
Scientific Research Applications
1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is used across diverse scientific domains. Due to its structural characteristics, the compound exhibits significant biological activity, especially regarding enzyme inhibition. Research indicates that derivatives of this compound have inhibitory effects on acetyl-CoA carboxylase, an enzyme important in lipid metabolism. Some derivatives have demonstrated activity in the low nanomolar range, suggesting their potential as therapeutic agents for metabolic disorders.
Spiro compounds are an important class of naturally occurring substances characterized by marked biological properties . Modifications to the compound's structure can tailor its properties for specific applications, as seen with 1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one. Altering substituents can significantly affect chemical behavior and biological activity, which is crucial for tailoring compounds for specific applications in drug development and material science.
Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1'-(4-Methylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one | Spirocyclic | Lacks nitro group; may exhibit different biological activity |
| 1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one | Spirocyclic | Contains a phenylbutanoic acid moiety; potential for different solubility profiles |
| This compound | Spirocyclic | Similar structure but different substituent on the benzoyl group; may alter interaction dynamics |
Mechanism of Action
The mechanism of action of 1’-(3-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, modulating their activity. The spirocyclic structure enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or activator of various biological pathways .
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., nitro, sulfonyl) enhance cytotoxicity by promoting interactions with cellular targets like tubulin or DNA .
- Quinoline-4-carbonyl derivatives exhibit nanomolar ACC inhibition, making them potent candidates for metabolic disorders .
- Trimethoxyphenyl derivatives show reduced activity due to steric hindrance and poor solubility .
Spiro Derivatives with Heterocyclic Modifications
Key Findings :
- Pyrimidine and pyrrole modifications expand utility to antimicrobial applications, with MIC values comparable to standard drugs .
- Thiophene-substituted derivatives exhibit selectivity for melanoma cells (SI = 13.37), suggesting tumor-specific targeting .
Mechanistic Differences
- 1'-(3-Nitrobenzoyl) derivative : Induces apoptosis via caspase-3 activation and G2/M cell cycle arrest in MCF-7 cells .
- Quinoline-4-carbonyl derivatives: Inhibit acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis in metabolic diseases .
- Pyrimidine derivatives : Target falcipain-2 in Plasmodium falciparum, disrupting hemoglobin degradation .
Biological Activity
1'-(3-Nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a spiro linkage connecting a chroman moiety with a piperidinone unit, augmented by a nitrobenzoyl group. Such structural characteristics suggest diverse interactions with biological targets, making it an intriguing candidate for therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chroman Moiety : This is achieved through cyclization reactions involving phenolic derivatives and aldehydes.
- Spirocyclization : The chroman intermediate undergoes spirocyclization with a piperidinone derivative under acidic or basic conditions.
- Introduction of the Benzoyl Group : The final step involves acylation using 3-nitrobenzoyl chloride in the presence of bases like pyridine or triethylamine.
These steps can be optimized using catalysts to enhance yield and purity, which is crucial for subsequent biological evaluations.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism. Compounds exhibiting similar structures have demonstrated low nanomolar activity against ACC, suggesting that this compound may be beneficial in treating metabolic disorders related to lipid accumulation .
The mechanism of action involves interactions between the nitrobenzoyl group and the active sites of enzymes or receptors. The rigid spirocyclic structure enhances binding specificity through hydrogen bonding and hydrophobic interactions, effectively modulating enzyme activities and influencing metabolic pathways related to fat oxidation and energy homeostasis.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be influenced by modifications to its structure. Variations in substituents on the benzoyl group or alterations in the piperidine unit can significantly affect its interaction dynamics with biological targets. Understanding these relationships is essential for optimizing therapeutic profiles and enhancing potency against specific targets.
Comparative Analysis
The following table summarizes the structural characteristics and biological activities of compounds similar to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1'-(3-Methoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one | Spirocyclic | Contains a methoxy group; potential for different solubility profiles |
| 1'-(4-Methyl-3-nitrobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | Spirocyclic | Features a methyl group; may exhibit different biological activity |
| This compound | Spirocyclic | Nitro group enhances interaction with ACC |
Case Studies
In recent studies, derivatives of this compound have been evaluated for their anti-inflammatory properties. These studies demonstrated that certain modifications could enhance anti-inflammatory effects while maintaining low toxicity profiles. This highlights the potential for developing new therapeutic agents based on this compound's scaffold .
Q & A
Q. How to reconcile discrepancies in apoptosis rates across cell lines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
